2-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
2-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods are chosen based on the desired yield and purity of the final product.
Industrial Production Methods: Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to achieve desired properties.
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, N-nucleophiles, and alkynes . The conditions for these reactions vary, but they often involve the use of catalysts and specific temperature and pressure settings to optimize the reaction yield.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts can lead to the formation of protected piperazines, while the reaction with alkynes can result in the formation of piperazinopyrrolidinones .
Scientific Research Applications
2-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is investigated for its potential therapeutic effects, including its use as an antibacterial, antiviral, and antitumor agent . Additionally, it has applications in the pharmaceutical industry as a component in drug formulations .
Mechanism of Action
The mechanism of action of 2-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other piperazine derivatives such as 1-(2-pyrimidyl)piperazine and 4-(4-methyl-1-piperazinyl)benzenamine . These compounds share structural similarities with 2-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine but may differ in their specific chemical properties and applications.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the piperazine and pyrimidine moieties, which confer specific pharmacokinetic and pharmacodynamic properties . This makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C16H20N4 |
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Molecular Weight |
268.36 g/mol |
IUPAC Name |
2-methyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C16H20N4/c1-13-5-3-4-6-15(13)19-9-11-20(12-10-19)16-7-8-17-14(2)18-16/h3-8H,9-12H2,1-2H3 |
InChI Key |
PIAPYDFOEFNXOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC=C3)C |
Origin of Product |
United States |
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